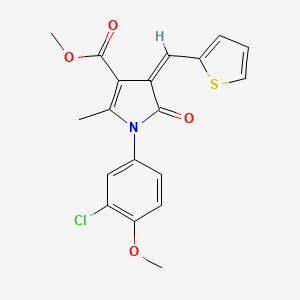![molecular formula C23H23N3O4S B3935845 4-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3935845.png)
4-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
4-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMSB is a small molecule that belongs to the family of benzamides and has been shown to have promising effects on various biological systems.
Mécanisme D'action
The exact mechanism of action of DMSB is not fully understood, but it is thought to act by inhibiting specific enzymes and signaling pathways. DMSB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, DMSB has been shown to activate the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects:
DMSB has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, DMSB has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMSB in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. Additionally, DMSB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DMSB is its potential toxicity, as high concentrations of DMSB can be harmful to cells.
Orientations Futures
There are several potential future directions for research on DMSB. One area of interest is the development of DMSB-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMSB and its potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of DMSB, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, DMSB is a promising chemical compound that has potential applications in various scientific fields. Its small size, ease of synthesis, and potential therapeutic effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects before it can be developed into a viable therapeutic agent.
Applications De Recherche Scientifique
DMSB has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, DMSB has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-16-8-13-21(17(2)14-16)26(31(29,30)20-6-4-3-5-7-20)15-22(27)25-19-11-9-18(10-12-19)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLJTGLFOCVHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6468298 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)
![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)

![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)

![1-bromo-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935796.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
![8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935809.png)

![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935847.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3935849.png)